

# Application Notes for **AW01178** (NOXA2/p67phox) in Western Blot Analysis

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## Compound of Interest

Compound Name: *AW01178*

Cat. No.: *B15586350*

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## Introduction

These application notes provide detailed protocols and supporting data for the use of the rabbit polyclonal antibody **AW01178**, which targets the Neutrophil Cytosolic Factor 2 (NCF2), also known as NOXA2 or p67phox. This protein is a critical cytosolic subunit of the multi-protein NADPH oxidase (NOX2) complex.<sup>[1]</sup> The NOX2 complex is responsible for generating superoxide radicals, a key component of the innate immune response against pathogens.<sup>[1]</sup> Dysregulation of NOX2 activity has been implicated in various diseases, including chronic granulomatous disease and cancer.<sup>[1][2]</sup>

The **AW01178** antibody is a valuable tool for researchers studying the role of NOXA2/p67phox in cellular signaling, immune responses, and disease pathogenesis. This document provides a comprehensive guide to its use in Western blot analysis, including validated protocols, expected results, and troubleshooting tips.

## Product Information

Feature	Specification
Product Name	NOXA2/p67phox Rabbit pAb
Catalog Number	A1178
Target Protein	Neutrophil Cytosolic Factor 2 (NCF2), p67phox, NOXA2
Host Species	Rabbit
Clonality	Polyclonal
Purification	Affinity purification
Recommended Applications	Western Blot (WB)
Recommended Dilution	1:500 - 1:2000
Storage	Store at -20°C. Avoid freeze/thaw cycles.
Buffer	PBS with 0.09% sodium azide, 50% glycerol, pH 7.3

## Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing antibodies against NOXA2/p67phox in Western blot analysis. These data illustrate the relative expression of NOXA2/p67phox in different biological contexts and can serve as a reference for expected results.

Table 1: Relative Expression of NCF2/p67phox in Esophageal Squamous Cell Carcinoma (ESCC)

Sample Type	NCF2 Expression Level (Normalized to GAPDH)	Fold Change (Tumor vs. Adjacent Normal)	Reference
Adjacent Normal Tissue 1	1.0	-	<a href="#">[2]</a>
ESCC Tumor Tissue 1	2.5	2.5	<a href="#">[2]</a>
Adjacent Normal Tissue 2	1.0	-	<a href="#">[2]</a>
ESCC Tumor Tissue 2	3.1	3.1	<a href="#">[2]</a>
Adjacent Normal Tissue 3	1.0	-	<a href="#">[2]</a>
ESCC Tumor Tissue 3	1.8	1.8	<a href="#">[2]</a>

Data is illustrative and based on findings showing upregulation of NCF2 in ESCC tissues compared to matched non-cancerous tissues.[\[2\]](#)

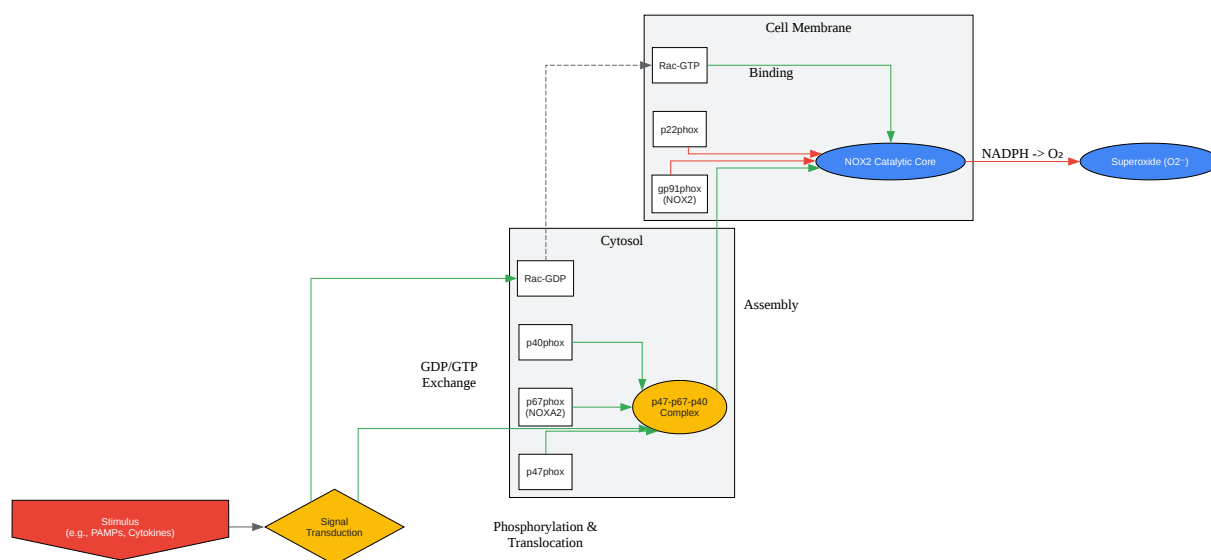
Table 2: Densitometric Analysis of p67phox Expression in Diabetic Rat Hearts

Treatment Group	p67phox Expression (Membrane Fraction, % of Control)	p67phox Expression (Cytosolic Fraction, % of Control)	Reference
Control	100%	100%	<a href="#">[3]</a>
Diabetic	~180%	~150%	<a href="#">[3]</a>
Diabetic + NAC	~120%	~150%	<a href="#">[3]</a>

NAC (N-acetyl-L-cysteine) treatment was shown to reduce the increased expression of p67phox in the membrane fraction of diabetic rat hearts.[\[3\]](#)

## Signaling Pathway

NOXA2/p67phox is a key organizer of the NOX2 complex. In resting cells, p67phox exists in the cytosol as part of a complex with p47phox and p40phox.[4] Upon cellular stimulation, this complex translocates to the membrane and associates with the catalytic core of the enzyme, which is composed of gp91phox (NOX2) and p22phox.[5] The small GTPase Rac also translocates to the membrane and binds to the complex.[5] The fully assembled complex is then able to transfer electrons from NADPH to molecular oxygen, generating superoxide.



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NOXA2/p67phox in the NOX2 signaling pathway.

## Experimental Protocols

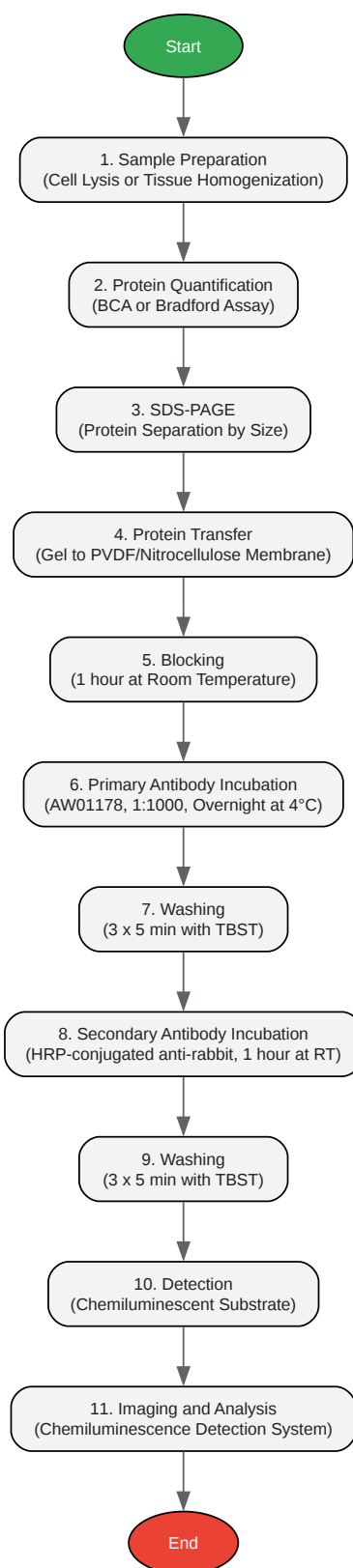
## Western Blot Protocol for NOXA2/p67phox

This protocol provides a detailed procedure for the detection of NOXA2/p67phox in cell lysates and tissue homogenates using the **AW01178** antibody.

### A. Materials and Reagents

- Primary Antibody: NOXA2/p67phox Rabbit pAb (A1178)
- Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
- Cell or Tissue Samples
- Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors
- Protein Assay Kit: BCA or Bradford assay
- SDS-PAGE Gels: Appropriate percentage for a ~67 kDa protein (e.g., 10%)
- Transfer Buffer
- Membrane: PVDF or Nitrocellulose
- Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)
- Wash Buffer: TBST
- Chemiluminescent Substrate
- Imaging System

### B. Experimental Workflow Diagram



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Workflow for Western blot analysis of NOXA2/p67phox.

## C. Detailed Protocol

- Sample Preparation:
  - Cell Lysates: Wash cells with ice-cold PBS and lyse in ice-cold lysis buffer. Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the protein lysate.
  - Tissue Homogenates: Homogenize dissected tissue in ice-cold lysis buffer using a mechanical homogenizer. Centrifuge the homogenate to pellet debris and collect the supernatant.
- Protein Quantification:
  - Determine the protein concentration of the lysates using a BCA or Bradford protein assay according to the manufacturer's instructions.
- SDS-PAGE:
  - Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
  - Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
  - Run the gel at a constant voltage until the dye front reaches the bottom.
- Protein Transfer:
  - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
  - Confirm successful transfer by staining the membrane with Ponceau S.
- Blocking:
  - Wash the membrane briefly with TBST.



- Block the membrane with blocking buffer (5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation:
  - Dilute the NOXA2/p67phox antibody (**AW01178**) in blocking buffer at a starting dilution of 1:1000.
  - Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.
- Washing:
  - Wash the membrane three times for 5 minutes each with TBST at room temperature with gentle agitation.
- Secondary Antibody Incubation:
  - Dilute the HRP-conjugated goat anti-rabbit secondary antibody in blocking buffer according to the manufacturer's recommended dilution (e.g., 1:5000 - 1:10000).
  - Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.
- Washing:
  - Wash the membrane three times for 5 minutes each with TBST at room temperature with gentle agitation.
- Detection:
  - Prepare the chemiluminescent substrate according to the manufacturer's instructions.
  - Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).
- Imaging and Analysis:

- Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
- Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ) to quantify the relative protein expression. Normalize the signal of the target protein to that of a loading control (e.g., GAPDH or  $\beta$ -actin).

## Troubleshooting

Problem	Possible Cause	Solution
No Signal	Inactive antibody	Use a fresh aliquot of the antibody.
Insufficient protein loaded	Increase the amount of protein loaded per lane.	
Inefficient transfer	Check transfer efficiency with Ponceau S staining.	
High Background	Insufficient blocking	Increase blocking time or use a different blocking agent.
Antibody concentration too high	Decrease the concentration of primary or secondary antibody.	
Insufficient washing	Increase the number and duration of wash steps.	
Non-specific Bands	Antibody cross-reactivity	Optimize antibody dilution and blocking conditions.
Protein degradation	Use fresh samples and add protease inhibitors to the lysis buffer.	

## References

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]

- 2. High expression of neutrophil cytosolic factor 2 (NCF2) is associated with aggressive features and poor prognosis of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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